4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid
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Overview
Description
4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid is an organoboron compound widely used in organic synthesis. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with two fluorine atoms and a tert-butoxycarbonyl (Boc) protecting group. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid typically involves the following steps:
Formation of the Boc-protected intermediate: The starting material, 2,6-difluoroaniline, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile to form the Boc-protected intermediate.
Borylation: The Boc-protected intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura cross-coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryl compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid has numerous applications in scientific research:
Organic Synthesis: Widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials through Suzuki-Miyaura cross-coupling.
Medicinal Chemistry: Utilized in the development of boron-containing drugs and as a building block for bioactive molecules.
Material Science: Employed in the synthesis of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the Boc and fluorine substituents, making it less sterically hindered and more reactive in certain reactions.
4-(tert-Butoxycarbonyl)phenylboronic acid: Similar structure but without the fluorine atoms, leading to different electronic properties and reactivity.
2,6-Difluorophenylboronic acid: Lacks the Boc group, making it more reactive but less protected during synthesis.
Uniqueness
4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid is unique due to the combination of the Boc protecting group and the fluorine substituents. This combination provides both steric protection and electronic modulation, making it highly valuable in selective organic transformations and complex molecule synthesis .
Properties
IUPAC Name |
[2,6-difluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF2O4/c1-11(2,3)18-10(15)6-4-7(13)9(12(16)17)8(14)5-6/h4-5,16-17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXDDLZEFHIJBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C(=O)OC(C)(C)C)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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